molecular formula C19H18Cl2N4OS B13091425 1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one

1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one

Cat. No.: B13091425
M. Wt: 421.3 g/mol
InChI Key: CYHFPJGTCWQYDH-UHFFFAOYSA-N
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Description

1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the imidazole or pyrimidine rings.

Scientific Research Applications

1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a pyrimidine ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one is unique due to the combination of its structural features, including the dichloroimidazole and pyrimidine rings linked by a sulfanyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18Cl2N4OS

Molecular Weight

421.3 g/mol

IUPAC Name

1-[4-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C19H18Cl2N4OS/c1-19(2,3)15(26)10-27-18-22-9-8-14(24-18)12-4-6-13(7-5-12)25-11-23-16(20)17(25)21/h4-9,11H,10H2,1-3H3

InChI Key

CYHFPJGTCWQYDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC(=C3Cl)Cl

Origin of Product

United States

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